methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate
Description
Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate is a synthetic organic compound characterized by:
- A 2,4-dichlorophenyl substituent linked via a formamide group.
- A methoxyimino functional group at the β-position of the propanoate ester.
- An (E)-configuration at the C3 position, critical for stereochemical activity.
The 2,4-dichlorophenyl group is a common pharmacophore in pesticides due to its lipophilicity and stability, while the methoxyimino moiety enhances resistance to enzymatic degradation .
Properties
IUPAC Name |
methyl (3E)-2-[(2,4-dichlorobenzoyl)amino]-3-methoxyiminopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O4/c1-19-12(18)10(6-15-20-2)16-11(17)8-4-3-7(13)5-9(8)14/h3-6,10H,1-2H3,(H,16,17)/b15-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJSTFUSFNMPI-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOC)NC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OC)NC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of a 2,4-dichlorophenyl intermediate through chlorination reactions.
Formamido Group Introduction: The formamido group is introduced via a formylation reaction, where the dichlorophenyl intermediate reacts with formamide under specific conditions.
Methoxyimino Group Addition: The final step involves the addition of the methoxyimino group through an oximation reaction, where the intermediate reacts with methoxyamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Bioactivity
Substituent Effects on Target Specificity: The 2,4-dichlorophenyl group in the target compound and diclocymet enhances binding to fungal cytochrome P450 enzymes, whereas the trifluoromethylpyridinyl group in CAS 320420-64-2 targets insect nicotinic acetylcholine receptors. The methoxyimino group in the target compound and CAS 320420-64-2 improves oxidative stability compared to hydroxylamine analogs in (e.g., methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate), which are prone to hydrolysis .
Ester vs. Amide Functional Groups :
- The methyl ester in the target compound and diclofop-methyl increases volatility and foliar absorption, ideal for herbicide applications.
- Amide derivatives like diclocymet exhibit systemic translocation in plants, enhancing fungicidal efficacy.
Stereochemical Influence: The (E)-configuration at C3 in the target compound is critical for binding to fungal sterol biosynthesis enzymes, similar to the (E)-isomers of pyriminobac-methyl () .
Research Findings on Analogous Compounds
- In Vitro Growth Inhibition : Compounds with dichlorophenyl groups (e.g., ’s dibromo derivatives) show IC₅₀ values of 1–10 μM against cancer cell lines (MCF-7, A549) via apoptosis induction .
- Field Efficacy : Diclofop-methyl reduces weed biomass by >90% in cereal crops , while diclocymet achieves 80–95% control of Magnaporthe oryzae in rice paddies .
Biological Activity
Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate, with the chemical formula C₁₂H₁₂Cl₂N₂O₄, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.
The compound is characterized by a dichlorophenyl moiety and a methoxyimino functional group, which contribute to its reactivity and biological interactions. The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with methoxyimino propanoic acid under controlled conditions.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Acylation | 2,4-Dichlorobenzoyl chloride | Anhydrous solvent |
| 2 | Coupling | Methoxyimino propanoic acid | Base catalyst |
| 3 | Purification | Recrystallization | Ethanol/Water mixture |
Biological Mechanisms
The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially affecting metabolic pathways involved in cancer cell proliferation.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with tumor growth.
- Receptor Binding : It may bind to receptors involved in cellular signaling pathways, altering their activity and leading to downstream effects on cell metabolism.
Case Studies and Research Findings
Recent research has highlighted the compound's promise in cancer therapy. For example:
- Study on Enzyme Inhibition :
- Antitumor Activity :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate | Similar amide structure | Moderate enzyme inhibition |
| Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanenitrile | Nitrile derivative | High antitumor efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
